![molecular formula C19H18N2O3S3 B2999622 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide CAS No. 896027-40-0](/img/structure/B2999622.png)

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

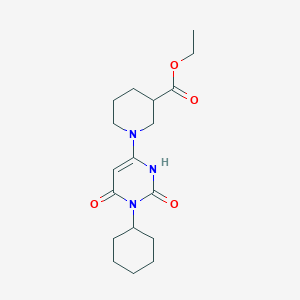

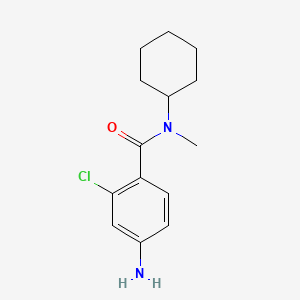

The compound is a benzo[d]thiazol derivative, which is a class of compounds known for their diverse biological activities . It contains a methylsulfonyl group and a methylthio group attached to the benzamide moiety, and an allyl group attached to the benzo[d]thiazol moiety .

Synthesis Analysis

While the specific synthesis of this compound is not available, benzo[d]thiazol derivatives are typically synthesized via cyclization reactions . The allyl, methylsulfonyl, and methylthio groups could be introduced via substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazol ring, an amide group, and an allyl group. The presence of these functional groups would likely influence the compound’s reactivity and physical properties .Applications De Recherche Scientifique

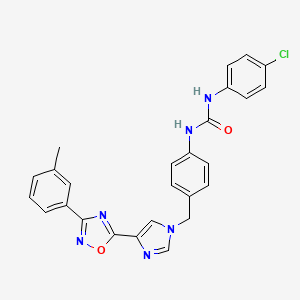

Synthesis and Electrophysiological Activity

Research into similar sulfonamide compounds has shown their potential in cardiac electrophysiological modulation. For instance, the synthesis and activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, which exhibit potency in in vitro Purkinje fiber assays, suggest that modifications in the sulfonamide group, akin to those in "(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide," could yield compounds with selective class III antiarrhythmic properties (Morgan et al., 1990).

Antimalarial and Antiviral Potential

Another domain of application is in antimalarial and potentially antiviral therapies. Sulfonamide derivatives have been explored for their reactivity and resultant compounds exhibiting significant in vitro antimalarial activity. This suggests that structurally related compounds, such as "(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide," could be investigated for similar biological activities, including against contemporary challenges like COVID-19 (Fahim & Ismael, 2021).

Anticonvulsant Drug Intermediates

The compound's structural features also align with those used in the synthesis of anticonvulsant drugs. For instance, the preparation of zonisamide, an anticonvulsant medication, involves intermediates that share functional groups with "(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide," indicating potential pathways for synthesizing new anticonvulsant agents (Arava et al., 2007).

Antiparasitic Activity

Investigations into the thiazolide class of anti-infective drugs, with nitazoxanide as the parent compound, reveal a broad spectrum of activity against various pathogens. The structural analogy suggests that "(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide" could be explored for antiparasitic activities, leveraging modifications on the benzene ring or thiazole moiety to enhance efficacy or selectivity (Müller et al., 2006).

Supramolecular Chemistry and Gelation

The role of sulfonamide derivatives in supramolecular chemistry, particularly in the formation of gels, highlights another area of application. The incorporation of thiazol-2-yl and benzamide groups into molecules has been shown to impact gelation behavior, with potential implications for material science and nanotechnology applications. This suggests avenues for the utilization of "(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide" in designing new materials or studying molecular interactions (Yadav & Ballabh, 2020).

Orientations Futures

Propriétés

IUPAC Name |

4-methylsulfanyl-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S3/c1-4-11-21-16-10-9-15(27(3,23)24)12-17(16)26-19(21)20-18(22)13-5-7-14(25-2)8-6-13/h4-10,12H,1,11H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTMLXBAGIRHEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2999543.png)

![2-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2999546.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2999550.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2999552.png)

![[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2999560.png)